molecular formula C4H6N2S B087353 4-Methyl-1H-imidazole-2-thiol CAS No. 3247-70-9

4-Methyl-1H-imidazole-2-thiol

Cat. No. B087353
CAS RN: 3247-70-9
M. Wt: 114.17 g/mol
InChI Key: SBQPDLGIWJRKBS-UHFFFAOYSA-N
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Description

4-Methyl-1H-imidazole-2-thiol is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole derivatives have been synthesized and fully structurally characterized . The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular formula of 4-Methyl-1H-imidazole-2-thiol is C4H6N2S . The structure of imidazole derivatives has been analyzed, revealing non-covalent interactions, including C/N–H···Cl hydrogen bonds and π···π stacking interactions .


Chemical Reactions Analysis

Imidazole derivatives have meaningful catalytic activity in several processes, such as in hydroamination, hydrosilylation, Heck reaction, and Henry reaction . They have been used as efficient catalysts for the acetalization reaction of aldehydes .

Scientific Research Applications

  • Corrosion Inhibition : 4-Methyl-1H-imidazole-2-thiol derivatives are studied for their corrosion inhibition properties, particularly for mild steel in acidic environments. These compounds exhibit significant inhibition efficiency, forming protective layers on metal surfaces (Ammal, Prajila, & Joseph, 2018).

  • Electrochemical Properties : Research on imidazole-2-thiols, including 4-Methyl-1H-imidazole-2-thiol, has explored their oxidation and reduction potentials, revealing insights into their electrochemical behaviors and potential applications in electrochemistry (Po et al., 1991).

  • Organic Synthesis and Reactions : The compound is involved in various organic reactions, forming novel heterocyclic systems and potentially biologically active compounds. Its reactivity and regioselective properties are key in synthesizing these new molecules (Amosova et al., 2018).

  • Antimicrobial Activity : Imidazole-2-thiol derivatives, including 4-Methyl-1H-imidazole-2-thiol, have been studied for their potential in creating bismuth thiolato complexes with antimicrobial properties. These complexes have shown effectiveness against various bacteria and minimal toxicity towards mammalian cells (Luqman et al., 2014).

  • Synthesis of Antiparasitic and Antifungal Agents : 4-Methyl-1H-imidazole-2-thiol is utilized in synthesizing new derivatives with antiparasitic and antifungal activities, indicating its importance in medicinal chemistry (Saadeh et al., 2010).

  • Computational Studies for Corrosion Inhibition : Computational studies using density functional theory have explored the inhibitory action of 4-Methyl-1H-imidazole-2-thiol tautomers on steel, providing insights into its efficiency as a corrosion inhibitor (Kumar et al., 2016).

  • Antioxidant and Anti-inflammatory Applications : Research has been conducted on derivatives of 4-Methyl-1H-imidazole-2-thiol for their antioxidant and anti-inflammatory activities, further highlighting its potential in pharmaceutical applications (Katikireddy et al., 2021).

  • Electrochemical Studies : Studies on the electrochemical oxidation of certain compounds in the presence of 4-Methyl-1H-imidazole-2-thiol have been conducted, providing valuable information for potential applications in electrochemistry (Fotouhi et al., 2008).

Safety And Hazards

Imidazole has been classified as causing severe skin burns and eye damage, and may damage the unborn child . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use personal protective equipment .

Future Directions

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

4-methyl-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQPDLGIWJRKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186206
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-imidazole-2-thiol

CAS RN

3247-70-9
Record name 1,3-Dihydro-4-methyl-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3247-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003247709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-imidazole-2-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Şahin, M KALKAN, B Berk, L Yurttaş… - Turkish Journal of …, 2021 - journals.tubitak.gov.tr
Heterocyclic compounds with diaryl substituents have been a milestone approach for selective cyclooxygenase 2 (COX 2) inhibition by bioisosteric replacements and modifications. It is …
Number of citations: 3 journals.tubitak.gov.tr
R Huang, V Gyanani, S Zhao, Y Lu, X Guo - Pharmaceuticals, 2022 - mdpi.com
… 4-Methyl-1H-imidazole-2-thiol (1.03 g, 9.03 mmol) was used to prepare DHMI, using the same synthesis method as DHI. Yield: 25–30%. DART Mass Spectrum: 637.55 (Figure S1); …
Number of citations: 8 www.mdpi.com
M Oumari, B Goldfuss, C Stoffels, HG Schmalz… - Free Radical Biology …, 2019 - Elsevier
Ergothioneine (ET), an imidazole-2-thione derivative of histidine betaine, is generally considered an antioxidant. Important antioxidants are typically regenerated from their oxidized …
Number of citations: 28 www.sciencedirect.com
M Oumari - 2019 - docserv.uni-duesseldorf.de
… (Ergothioneine, L-Ascorbic acid, Methimazol, 3-(5-Oxo-2-thioxo-4imidazolidinyl)-propanoic acid, 2-Sulphanyl-1H-imidazole, 1,3 Dihydro-imidazol-2one, 4-Methyl-1H-imidazole-2-thiol …
Number of citations: 3 docserv.uni-duesseldorf.de

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